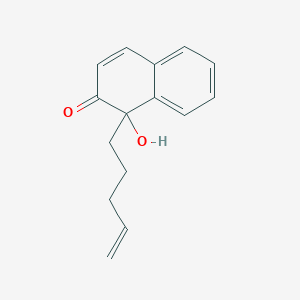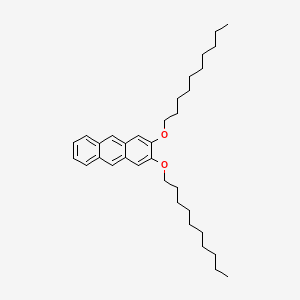
Anthracene, 2,3-bis(decyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 2,3-bis(decyloxy)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two decyloxy groups attached to the 2 and 3 positions of the anthracene core. The addition of these long alkyl chains enhances the solubility and alters the photophysical properties of the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 2,3-bis(decyloxy)- typically involves the alkylation of anthracene derivatives. One common method is the Williamson ether synthesis, where anthracene-2,3-diol reacts with decyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for anthracene, 2,3-bis(decyloxy)- are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2,3-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce alkyl or acyl groups onto the anthracene core .
Scientific Research Applications
Anthracene, 2,3-bis(decyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its luminescent properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which anthracene, 2,3-bis(decyloxy)- exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific molecular targets, although detailed studies are still required to fully elucidate these pathways .
Comparison with Similar Compounds
Similar Compounds
Anthracene, 2,3-bis(hexadecyloxy)-: Similar structure but with longer alkyl chains, affecting solubility and photophysical properties.
Anthracene, 2,3-bis(octyloxy)-: Shorter alkyl chains compared to decyloxy, leading to different solubility and electronic characteristics.
Anthracene, 2,3-bis(phenylethynyl)-: Substituted with phenylethynyl groups, significantly altering its electronic properties and applications.
Uniqueness
Anthracene, 2,3-bis(decyloxy)- is unique due to the specific length of its alkyl chains, which provides a balance between solubility and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a luminescent probe in scientific research .
Properties
CAS No. |
134589-26-7 |
|---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2,3-didecoxyanthracene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-19-23-35-33-27-31-25-29-21-17-18-22-30(29)26-32(31)28-34(33)36-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,25-28H,3-16,19-20,23-24H2,1-2H3 |
InChI Key |
IGLNPUKXMDPAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


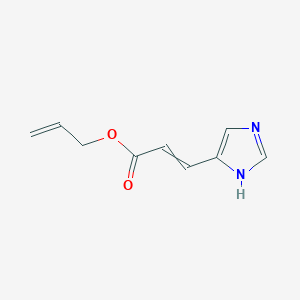
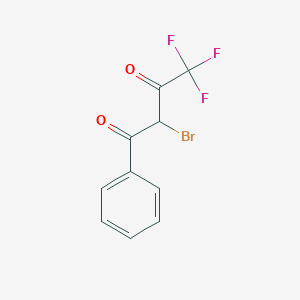
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
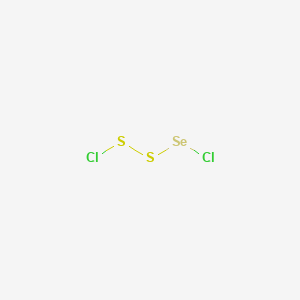
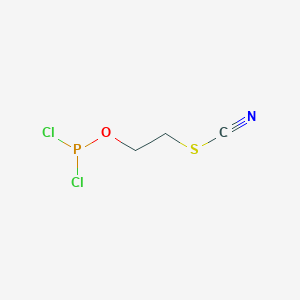
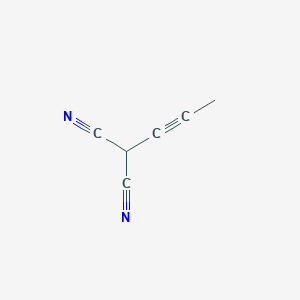
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

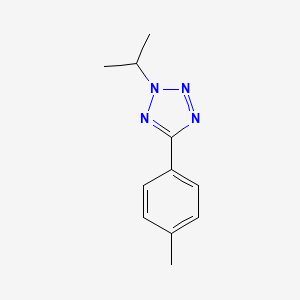
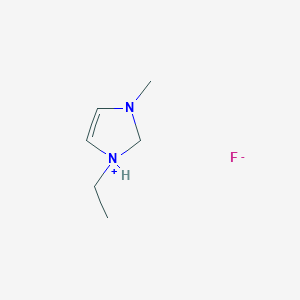
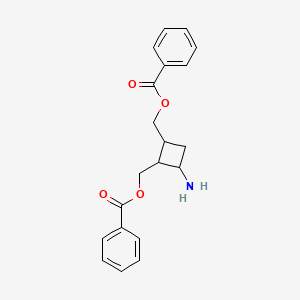
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
